Cas no 13362-26-0 (ethyl 2-aminopyridine-3-carboxylate)

Ethyl 2-aminopyridine-3-carboxylate is a versatile heterocyclic compound with a pyridine core functionalized by an amino group at the 2-position and an ester group at the 3-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing fused pyridine derivatives and active pharmaceutical ingredients (APIs). Its reactive amino and ester groups enable diverse transformations, including cyclizations, condensations, and functional group interconversions. The compound exhibits good solubility in common organic solvents, facilitating its use in multistep synthetic routes. Its stability under standard storage conditions and well-documented reactivity profile further enhance its utility in research and industrial applications.
ethyl 2-aminopyridine-3-carboxylate structure
13362-26-0 structure
Product name:ethyl 2-aminopyridine-3-carboxylate
CAS No:13362-26-0
MF:C8H10N2O2
MW:166.177201747894
MDL:MFCD01569452
CID:49195
PubChem ID:12433260

ethyl 2-aminopyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-aminonicotinate
    • RARECHEM AL BI 1234
    • AKOS 90517
    • 2-AMINO-NICOTINIC ACID ETHYL ESTER
    • BUTTPARK 23\07-65
    • 2-Amino-3-(ethoxycarbonyl)pyridine
    • 2-Amino-3-carbethoxypyridine
    • Ethyl 2-Aminopyridine-3-Carboxylate
    • 2-Aminonicotinic Acid Ethyl Ester
    • 2-Aminopyridine-3-carboxylic Acid Ethyl Ester
    • Ethyl 2-aMinonicotinic acid
    • ethyl 2-aMinopyridin-3-carboxylate
    • Ethyl 2-aminonicotinate ,97%
    • ETHYL2-AMINONICOTINATE
    • 3-PYRIDINECARBOXYLIC ACID, 2-AMINO-, ETHYL ESTER
    • 2-Amino nicotinic acid ethyl ester
    • PubChem12921
    • KSC492S9J
    • Jsp002051
    • KIAGEDYOPMHRRB-UHFFFAOYSA-N
    • eth
    • W-205425
    • Z54734987
    • FT-0650456
    • E1146
    • MFCD01569452
    • AA-0701
    • DTXSID50498099
    • AKOS000280102
    • 13362-26-0
    • PB26067
    • CS-W002788
    • AC-3565
    • CL0048
    • ethyl-2-aminopyridine-3-carboxylate
    • SY007228
    • SCHEMBL181049
    • AM20070219
    • Ethyl 2-amino-nicotinate
    • EN300-97820
    • DB-012838
    • 2-Amino-3-pyridinecarboxylic Acid Ethyl Ester; 2-Amino-3-
    • pyridine, 2-amino-3-ethoxycarbonyl-
    • ethyl 2-aminopyridine-3-carboxylate
    • MDL: MFCD01569452
    • Inchi: 1S/C8H10N2O2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3,(H2,9,10)
    • InChI Key: KIAGEDYOPMHRRB-UHFFFAOYSA-N
    • SMILES: O(C(C1C([H])=C([H])C([H])=NC=1N([H])[H])=O)C([H])([H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 166.07400
  • Monoisotopic Mass: 166.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.2
  • Tautomer Count: 4
  • Surface Charge: 0
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.193
  • Melting Point: 93.0 to 97.0 deg-C
  • Boiling Point: 133°C/12mmHg(lit.)
  • Flash Point: 115.126℃
  • Refractive Index: 1.559
  • PSA: 65.21000
  • LogP: 1.42170
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

ethyl 2-aminopyridine-3-carboxylate Security Information

ethyl 2-aminopyridine-3-carboxylate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

ethyl 2-aminopyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB236800-5 g
Ethyl 2-aminonicotinate
13362-26-0
5g
€65.70 2022-06-11
eNovation Chemicals LLC
D495007-10G
ethyl 2-aminopyridine-3-carboxylate
13362-26-0 97%
10g
$40 2023-09-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB02392-10G
ethyl 2-aminopyridine-3-carboxylate
13362-26-0 97%
10g
¥ 125.00 2023-03-31
Enamine
EN300-97820-0.25g
ethyl 2-aminopyridine-3-carboxylate
13362-26-0 95.0%
0.25g
$19.0 2025-03-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E840168-5g
Ethyl 2-aminonicotinate
13362-26-0 97%
5g
116.10 2021-05-17
TRC
E705500-500mg
Ethyl 2-Aminopyridine-3-carboxylate
13362-26-0
500mg
$ 52.00 2023-09-07
Chemenu
CM105365-100g
Ethyl 2-aminonicotinate
13362-26-0 96%
100g
$143 2021-08-06
eNovation Chemicals LLC
D401896-500g
Ethyl 2-aminopyridine-3-carboxylate
13362-26-0 97%
500g
$1200 2024-06-05
abcr
AB236800-25 g
Ethyl 2-aminonicotinate
13362-26-0
25g
€121.00 2022-06-11
TRC
E705500-1g
Ethyl 2-Aminopyridine-3-carboxylate
13362-26-0
1g
$ 58.00 2023-09-07

ethyl 2-aminopyridine-3-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Zinc acetate Solvents: Isopropanol ;  6 h, 75 °C
Reference
Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity
Wybon, Clarence C. D. ; Mensch, Carl; Hollanders, Charlie; Gadais, Charlene; Herrebout, Wouter A. ; et al, ACS Catalysis, 2018, 8(1), 203-218

Production Method 2

Reaction Conditions
1.1 Catalysts: Zinc acetate Solvents: Isopropanol ;  6 h, 75 °C
Reference
Process for the catalytic directed cleavage of amide-containing compounds
, World Intellectual Property Organization, , ,

ethyl 2-aminopyridine-3-carboxylate Raw materials

ethyl 2-aminopyridine-3-carboxylate Preparation Products

ethyl 2-aminopyridine-3-carboxylate Related Literature

Additional information on ethyl 2-aminopyridine-3-carboxylate

Professional Introduction to Ethyl 2-aminopyridine-3-carboxylate (CAS No. 13362-26-0)

Ethyl 2-aminopyridine-3-carboxylate, with the chemical formula C7H10N2O2 and CAS number 13362-26-0, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivative family, which has been widely studied due to its diverse biological activities and potential applications in drug development.

The structure of ethyl 2-aminopyridine-3-carboxylate features a pyridine ring substituted with an amino group at the 2-position and a carboxylate ester at the 3-position. This particular arrangement of functional groups makes it a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules such as active pharmaceutical ingredients (APIs). The presence of both amino and carboxylate functionalities allows for further chemical modifications, making it a valuable building block in medicinal chemistry.

In recent years, ethyl 2-aminopyridine-3-carboxylate has garnered attention in academic and industrial research for its potential role in the development of novel therapeutic agents. The pyridine core is a common motif in many bioactive molecules, and derivatives of this scaffold have shown promise in various pharmacological applications. For instance, studies have highlighted its utility in the synthesis of compounds with antimicrobial, antiviral, and anti-inflammatory properties.

One of the most compelling aspects of ethyl 2-aminopyridine-3-carboxylate is its role as a precursor in the synthesis of more complex heterocyclic compounds. Heterocycles are essential components of many drugs due to their ability to mimic natural biomolecules and interact with biological targets. The compound's structural features enable it to serve as a key intermediate in constructing intricate molecular frameworks, which are often required for achieving high binding affinity and selectivity in drug design.

Recent advancements in synthetic methodologies have further enhanced the accessibility and utility of ethyl 2-aminopyridine-3-carboxylate. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have enabled chemists to efficiently incorporate this compound into larger molecular architectures. These methods have not only improved yield but also allowed for greater functional diversity, expanding the range of possible applications.

The pharmaceutical industry has been particularly interested in ethyl 2-aminopyridine-3-carboxylate due to its potential as a lead compound or intermediate in drug discovery programs. Its structural motifs are reminiscent of known bioactive molecules, suggesting that derivatives of this compound may exhibit similar pharmacological effects. This has prompted researchers to explore its derivatives as candidates for treating various diseases, including infectious disorders and chronic conditions.

In addition to its pharmaceutical applications, ethyl 2-aminopyridine-3-carboxylate has found utility in materials science and chemical biology. Its ability to participate in coordination chemistry with metal ions makes it a valuable ligand in the development of metal-organic frameworks (MOFs) and catalysts. These materials have diverse applications, ranging from gas storage and separation to catalytic transformations in organic synthesis.

The synthesis of ethyl 2-aminopyridine-3-carboxylate typically involves multi-step reactions that require careful optimization to achieve high purity and yield. Common synthetic routes include condensation reactions between appropriate precursors followed by esterification steps. The choice of starting materials and reaction conditions can significantly impact the efficiency of the process, making it important for chemists to carefully evaluate these parameters.

Quality control and analytical techniques are crucial for ensuring the integrity of ethyl 2-aminopyridine-3-carboxylate throughout its production and application. Methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm the identity and purity of the compound. These analytical tools provide essential data for researchers to validate their synthetic pathways and assess the suitability of the material for further use.

The future prospects for ethyl 2-aminopyridine-3-carboxylate are promising, given its versatility and potential applications across multiple scientific disciplines. As research continues to uncover new synthetic strategies and biological activities, this compound is likely to remain a cornerstone in pharmaceutical development and chemical innovation. Its role as an intermediate in constructing complex molecules ensures that it will continue to be a valuable asset for chemists working on cutting-edge research projects.

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(CAS:13362-26-0)ethyl 2-aminopyridine-3-carboxylate
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Purity:99%
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